1-Chloroisoquinoline-3-carbonitrile
Description
Contextual Significance of Isoquinoline (B145761) and Nitrile Moieties in Organic Chemistry
The isoquinoline core is a prominent structural motif found in a vast array of natural products, particularly alkaloids like papaverine (B1678415) and morphine, which exhibit significant physiological effects. thieme-connect.de The aromatic nature of the isoquinoline ring system, with its delocalized π-electrons, provides it with inherent stability. amerigoscientific.com The nitrogen atom within the ring imparts basic properties, allowing it to interact with acids and other electrophiles, which in turn influences its reactivity and solubility. amerigoscientific.com The presence of substituents can further modify the electron density within the isoquinoline ring system, altering its chemical behavior. amerigoscientific.com
The nitrile group (a carbon atom triple-bonded to a nitrogen atom) is a versatile functional group in organic synthesis. It can be hydrolyzed to form carboxylic acids or amides, reduced to amines, or used to form various nitrogen-containing heterocycles. In medicinal chemistry, the nitrile group is often considered a bioisostere of carbonyl, hydroxyl, and carboxyl groups, and can play a crucial role in the binding of ligands to proteins. nih.gov
Rationale for Investigating Chlorinated Isoquinoline Carbonitriles
The introduction of a chlorine atom to the isoquinoline carbonitrile framework significantly influences the molecule's reactivity. The chloro group is an electron-withdrawing group, which can affect the electron distribution within the isoquinoline ring system. More importantly, it serves as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide variety of other functional groups at the C-1 position, making chlorinated isoquinolines valuable intermediates in the synthesis of diverse derivatives. researchgate.net
The strategic placement of both a chloro and a nitrile group on the isoquinoline scaffold creates a molecule with multiple reactive sites. This allows for a range of chemical transformations, enabling the construction of complex molecular architectures that are of interest in various fields of chemical research. The study of chloroquinoline-3-carbonitrile derivatives has been a subject of review, highlighting their importance in synthesizing biologically active compounds. researchgate.net
Overview of Current Academic Research Trajectories for 1-Chloroisoquinoline-3-carbonitrile and Closely Related Structures
Current research involving this compound and its analogs is multifaceted, with a significant focus on its utility as a synthetic intermediate. For instance, 2-chloroquinoline-3-carbonitriles have been utilized in palladium-catalyzed one-pot reactions to synthesize sulfur- and nitrogen-substituted benzo[b] researchgate.netsigmaaldrich.comnaphthyridines. researchgate.net These reactions demonstrate the versatility of the chloro and nitrile groups in facilitating complex cyclization processes.
Furthermore, research has explored the synthesis of various substituted quinolines from chloroquinoline-3-carbonitriles through reactions with different nucleophiles like thiolates and amines. researchgate.net The resulting derivatives have, in some cases, been further modified to create novel heterocyclic systems, such as pyrazoloquinolines. researchgate.net The development of efficient synthetic methods for isoquinolines and their derivatives remains an active area of research. organic-chemistry.org
The functionalization of the isoquinoline core is another key research direction. Recent studies have described methods for the C-4 alkylation of isoquinolines, highlighting the ongoing effort to develop new ways to modify this important heterocyclic system. acs.orgnih.gov While these studies may not directly involve this compound, they underscore the broader interest in the chemical modification of the isoquinoline scaffold.
Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 1-Chloroisoquinoline-4-carbonitrile | 1-Chloroisoquinoline-6-carbonitrile | 3-Chloroisoquinoline-4-carbonitrile | 3-Chloroisoquinoline-5-carbonitrile |
| CAS Number | 630422-06-9 cymitquimica.combldpharm.com | 53491-80-8 nih.gov | 1260664-41-2 nih.gov | 1256463-73-6 bldpharm.com | 1337879-92-1 sigmaaldrich.com |
| Molecular Formula | C10H5ClN2 cymitquimica.com | C10H5ClN2 nih.gov | C10H5ClN2 nih.gov | C10H5ClN2 bldpharm.com | C10H5ClN2 sigmaaldrich.com |
| Molecular Weight | 188.61 g/mol cymitquimica.com | 188.61 g/mol nih.gov | 188.61 g/mol nih.gov | 188.61 g/mol bldpharm.com | 188.62 g/mol sigmaaldrich.com |
| Physical Form | Not specified | Solid sigmaaldrich.com | Not specified | Not specified | Solid sigmaaldrich.com |
| Storage Temperature | 2-8°C, sealed in dry conditions bldpharm.com | 2-8°C, in a dark, dry place sigmaaldrich.com | Not specified | 2-8°C, sealed in dry conditions bldpharm.com | Refrigerator sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
1-chloroisoquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-9-4-2-1-3-7(9)5-8(6-12)13-10/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEELFWZCBLBEET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Chloroisoquinoline 3 Carbonitrile
Classical Approaches to Isoquinoline (B145761) Core Construction
The foundational step in synthesizing 1-chloroisoquinoline-3-carbonitrile often involves the construction of the isoquinoline ring system. Classical methods, developed over a century ago, remain relevant and are frequently adapted for the preparation of substituted isoquinolines.
Bischler-Napieralski Cyclization and Pschorr Synthesis Adaptations
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. acs.orgmdpi.comresearchgate.netpharmaguideline.com The reaction typically involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). acs.orgmdpi.comresearchgate.net For the synthesis of a precursor to this compound, a suitably substituted β-phenylethylamide would be required. The presence of electron-donating groups on the phenyl ring generally facilitates the cyclization. acs.org
The Pschorr synthesis, while classically used for phenanthrene (B1679779) synthesis, can be conceptually adapted for isoquinoline synthesis, although it is less common. This would involve the intramolecular cyclization of a diazonium salt derived from an o-substituted-β-phenylethylamine derivative.
A plausible synthetic sequence could start with a substituted phenylethylamine that, after acylation and cyclization, would yield an isoquinoline precursor ready for functionalization. For instance, a β-phenylethylamide containing a group at the ortho position of the phenyl ring that can be later converted to a nitrile would be a suitable starting point.
Pomeranz-Fritsch Cyclization and Modifications
The Pomeranz-Fritsch reaction offers another classical route to the isoquinoline nucleus, typically by the acid-catalyzed cyclization of a benzalaminoacetal. tcichemicals.comorganic-chemistry.orgwikipedia.org This method is versatile and allows for the preparation of a wide array of substituted isoquinolines. tcichemicals.comresearchgate.net Modifications to this reaction, such as the Schlittler-Müller modification, utilize a benzylamine (B48309) and a glyoxal (B1671930) acetal, providing an alternative entry to the isoquinoline skeleton. wikipedia.org
To apply this to the synthesis of this compound, one would start with a substituted benzaldehyde (B42025) and an aminoacetal that would ultimately place the desired functionalities on the isoquinoline ring. The reaction conditions, particularly the choice of acid catalyst, can significantly influence the yield and outcome of the cyclization. tcichemicals.com
| Reaction | Starting Materials | Key Reagents | Product Type | Reference |
| Bischler-Napieralski | β-Phenylethylamides | POCl₃, P₂O₅ | 3,4-Dihydroisoquinolines | acs.orgmdpi.comresearchgate.net |
| Pomeranz-Fritsch | Benzaldehydes, Aminoacetals | H₂SO₄, Lewis Acids | Isoquinolines | tcichemicals.comorganic-chemistry.orgwikipedia.org |
| Schlittler-Müller | Benzylamines, Glyoxal acetals | Acid catalyst | Isoquinolines | wikipedia.org |
Installation of Chlorine and Carbonitrile Functionalities
Once the isoquinoline core is established, or in a concerted fashion, the chlorine and carbonitrile groups must be introduced at the C1 and C3 positions, respectively.
Regioselective Halogenation Strategies
The introduction of a chlorine atom at the C1 position of the isoquinoline ring can be achieved through several methods. A common strategy involves the chlorination of an isoquinolin-1(2H)-one precursor. The use of chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can effectively convert the lactam to the 1-chloro derivative.
Another approach involves the regioselective chlorination of isoquinoline N-oxides. researchgate.netresearchgate.net Treatment of an isoquinoline N-oxide with a chlorinating agent can lead to the selective introduction of a chlorine atom at the C1 position. The Vilsmeier-Haack reagent, generated in situ from DMF and POCl₃, can also be employed for both formylation and chlorination under certain conditions. tcichemicals.comorganic-chemistry.orgwikipedia.orgslideshare.netwikipedia.org
| Method | Substrate | Reagent | Product | Reference |
| Chlorination of Lactam | Isoquinolin-1(2H)-one | POCl₃, SOCl₂ | 1-Chloroisoquinoline (B32320) | pharmaguideline.com |
| Chlorination of N-oxide | Isoquinoline N-oxide | PPh₃/Cl₃CCN | 1-Chloroisoquinoline | researchgate.netresearchgate.net |
| Vilsmeier-Haack | Isoquinolinone | POCl₃/DMF | 1-Chloro-isoquinoline-aldehyde | wikipedia.orgslideshare.net |
Cyanation Reactions for Nitrile Group Introduction
The introduction of the carbonitrile group at the C3 position can be accomplished through various cyanation methods. One of the most established methods is the Sandmeyer reaction, which involves the diazotization of a 3-aminoisoquinoline precursor followed by treatment with a cyanide salt, typically copper(I) cyanide. wikipedia.orgorganic-chemistry.orgresearchgate.netyoutube.comnih.gov
Alternatively, the dehydration of a primary amide, such as isoquinoline-3-carboxamide, provides a direct route to the nitrile. orgoreview.comnih.govrsc.orgresearchgate.netgoogle.com Common dehydrating agents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgoreview.comresearchgate.net
A plausible synthetic pathway to this compound could therefore involve the synthesis of 1-chloroisoquinoline-3-carboxamide, followed by a dehydration step to yield the final product.
| Method | Substrate | Reagent | Product | Reference |
| Sandmeyer Reaction | 3-Aminoisoquinoline | NaNO₂, HCl, CuCN | Isoquinoline-3-carbonitrile | wikipedia.orgnih.gov |
| Dehydration of Amide | Isoquinoline-3-carboxamide | POCl₃, P₂O₅, SOCl₂ | Isoquinoline-3-carbonitrile | orgoreview.comresearchgate.net |
Transition Metal-Catalyzed Syntheses
Modern synthetic chemistry has seen a surge in the use of transition metal catalysis for the efficient construction of complex molecules. nih.govyoutube.com While a direct, one-pot transition metal-catalyzed synthesis of this compound from simple precursors is not yet widely reported, several strategies can be envisaged based on recent advances in C-H activation and functionalization. mdpi.comresearchgate.netrsc.orgorganic-chemistry.orgrsc.org
Transition metal-catalyzed C-H activation offers a powerful tool for the regioselective functionalization of the isoquinoline core. acs.orgacs.orgnih.gov For instance, a rhodium(III)-catalyzed C-H cyanation has been reported for 1-aryl isoquinolines. acs.orgacs.org While this specific example does not yield the target molecule, it demonstrates the potential for direct C-H cyanation on the isoquinoline ring. Similarly, regioselective C-H chlorination reactions catalyzed by transition metals are an active area of research. nih.gov
A hypothetical transition metal-catalyzed approach could involve a sequential or one-pot process where an isoquinoline precursor is first chlorinated at the C1 position and then subjected to C-H cyanation at the C3 position, or vice versa, under the control of a suitable catalyst and directing group.
| Catalyst Type | Reaction Type | Potential Application | Reference |
| Rhodium(III) | C-H Cyanation | Direct cyanation of the isoquinoline core | acs.orgacs.org |
| Palladium(II) | C-H Arylation/Halogenation | Functionalization of pre-formed isoquinolines | mdpi.com |
Palladium-Mediated Cross-Coupling Reactions for Isoquinoline Derivatization
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. nobelprize.orgmdpi.com These reactions, including the Nobel Prize-winning Heck, Negishi, and Suzuki reactions, are widely used in the pharmaceutical and fine chemical industries for creating complex molecules. nobelprize.orgmdpi.com The general mechanism involves the oxidative addition of an organic halide to a Palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov
While specific literature on the direct synthesis of this compound using these methods is sparse, the derivatization of the closely related 1-chloroisoquinoline scaffold is well-documented. For instance, 1-chloroisoquinoline is a known substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various heteroaryl boronic acids and esters. chemicalbook.comsigmaaldrich.com This demonstrates the reactivity of the C1-chloro position and its utility as a handle for introducing molecular complexity.
Furthermore, research on analogous chloroquinoline-3-carbonitriles has shown the successful application of palladium catalysis. A one-pot stepwise coupling-annulation reaction, catalyzed by palladium, has been used for the direct synthesis of sulphur-substituted benzo[b] mdpi.comchemicalbook.comnaphthyridines starting from 2-chloroquinoline-3-carbonitriles. researchgate.net This indicates that the chloro and cyano groups on the heterocyclic ring are amenable to palladium-catalyzed transformations, suggesting a viable pathway for the derivatization of this compound.
Table 1: Examples of Palladium-Catalyzed Reactions on Related Scaffolds
| Starting Material | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| 1-Chloroisoquinoline | Heteroaryl boronic acids/esters | Palladium catalyst with monophosphine ligands | Heteroaryl-substituted isoquinolines |
Copper- and Manganese-Catalyzed Approaches
In addition to palladium, other transition metals like copper and manganese have emerged as effective catalysts for cross-coupling reactions, often providing alternative reactivity and cost-effectiveness.
Manganese-Catalyzed Reactions: Manganese-catalyzed cross-coupling reactions have been successfully applied to the 1-chloroisoquinoline core. Specifically, 1-chloroisoquinoline has been used as a substrate in cross-coupling reactions with both aryl- and alkylmagnesium halides (Grignard reagents) using a manganese catalyst. sigmaaldrich.comsigmaaldrich.com This method is particularly useful for forming carbon-carbon bonds at the C1 position of the isoquinoline ring.
Copper-Catalyzed Reactions: Copper-catalyzed reactions are well-established for the formation of C-N, C-O, and C-S bonds. science.gov While a direct copper-catalyzed synthesis of this compound is not prominently described, copper catalysis is widely used in the synthesis of related nitrogen heterocycles. For example, copper(I)-catalyzed cascade reactions have been developed for the synthesis of quinazolines. rsc.org Moreover, solvent-free copper-catalyzed "click chemistry" (CuAAC) has been employed to create complex N-heterocyclic hybrids based on quinoline (B57606) structures, demonstrating copper's utility in modifying these scaffolds. beilstein-journals.org These examples highlight the potential for developing copper-based methods for the synthesis or further functionalization of this compound.
Modern and Sustainable Synthetic Methodologies
Modern organic synthesis places a strong emphasis on sustainability, leading to the development of methods that minimize energy consumption and waste. Photocatalysis, electrocatalysis, and solvent-free reaction conditions are at the forefront of this movement.
Photocatalytic and Electrocatalytic Synthetic Routes
Visible-light photoredox catalysis has become a powerful tool for activating organic molecules under exceptionally mild conditions. nih.gov This approach has been used to construct a variety of nitrogenous heterocyclic compounds. For instance, the photocatalytic cyanomethylarylation of N-aryl acrylamides using recyclable heterogeneous catalysts like K-modified carbon nitride (CN-K) has been established for synthesizing isoquinolinones and isoquinolinediones. nih.gov The process often involves the generation of radical intermediates that drive the formation of complex cyclic structures. beilstein-journals.org Although a specific photocatalytic route to this compound has not been detailed, the successful synthesis of related isoquinoline derivatives suggests the high potential of this technology. Catalysts such as Eosin Y and Ruthenium-based complexes are commonly employed in these transformations. nih.govbeilstein-journals.org
Solvent-Free or Environmentally Benign Reaction Conditions
The reduction or elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free reaction conditions, often facilitated by grinding (mechanochemistry) or heating neat reactants, can lead to waste minimization, simpler operational setups, and easier product purification. researchgate.net This approach has been successfully applied to the synthesis of various heterocyclic compounds, such as coumarins, via Pechmann and Knoevenagel condensations. researchgate.nethilarispublisher.com In some cases, heterogeneous catalysts are used, which can be easily recovered and recycled. hilarispublisher.com While a specific solvent-free synthesis for this compound is not reported in the reviewed literature, the development of such a method would represent a significant advancement in the sustainable production of this compound. The design of solvent-free methods has been shown to be a viable strategy for constructing novel metal-ligand coordination systems that are not achievable through conventional solvent-based methods. rsc.org
Chemical Reactivity and Transformation of 1 Chloroisoquinoline 3 Carbonitrile
Nucleophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Core
The isoquinoline ring system, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr).
The C1 position of the isoquinoline nucleus is inherently activated towards nucleophilic attack. This is because the nitrogen atom in the ring can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.org The presence of the chlorine atom, a good leaving group, at this position makes 1-chloroisoquinoline-3-carbonitrile a prime substrate for SNAr reactions. libretexts.orgorganic-chemistry.org A wide array of nucleophiles can displace the chloride, leading to a variety of functionalized isoquinolines. This transformation is fundamental for introducing new substituents and building molecular complexity. organic-chemistry.org For instance, reactions with amines, alkoxides, and thiolates can be readily achieved. youtube.commdpi.comnih.gov
Table 1: Representative Nucleophilic Aromatic Substitution Reactions at C1
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | R-NH₂ | 1-Amino-isoquinoline-3-carbonitrile |
| Alkoxide | R-ONa | 1-Alkoxy-isoquinoline-3-carbonitrile |
| Thiolate | R-SNa | 1-Thioether-isoquinoline-3-carbonitrile |
This table presents potential transformations based on established principles of SNAr chemistry.
The electrophilicity of the C1 position is significantly enhanced by the presence of the electron-withdrawing carbonitrile group at the C3 position. The nitrile group exerts a strong -I (inductive) and -M (mesomeric) effect, which reduces the electron density across the aromatic system, particularly at the ortho (C4) and para (C1, relative to the nitrogen's influence) positions. This electronic pull makes the C1 carbon atom more electron-deficient and thus more susceptible to attack by nucleophiles, facilitating the SNAr mechanism. libretexts.orgmdpi.com This activating effect allows substitution reactions at C1 to proceed under milder conditions than might be required for unsubstituted 1-chloroisoquinoline (B32320).
Reactions Involving the Carbonitrile Moiety
The carbonitrile group at the C3 position is a versatile functional handle that can be converted into several other important chemical moieties.
The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid. libretexts.orgchemguide.co.uk Heating the compound with an aqueous acid (e.g., HCl) or base (e.g., NaOH) effectively converts the nitrile first to an amide intermediate and then to the corresponding 1-chloroisoquinoline-3-carboxylic acid or its carboxylate salt. weebly.comchemistrysteps.com
Furthermore, the nitrile group is readily reducible to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst). libretexts.orgyoutube.comyoutube.com This reaction provides a direct route to 1-chloroisoquinolin-3-yl)methanamine, a valuable building block for further derivatization.
Table 2: Transformations of the C3-Carbonitrile Group
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| Acid Hydrolysis | H₃O⁺, heat | Carboxylic Acid |
| Alkaline Hydrolysis | 1. NaOH, heat; 2. H₃O⁺ | Carboxylic Acid |
| Reduction | 1. LiAlH₄; 2. H₂O | Primary Amine (-CH₂NH₂) |
This table outlines standard, well-documented transformations of the nitrile functional group.
While less common for this specific substrate, the carbon-nitrogen triple bond of the nitrile group can theoretically participate in cycloaddition reactions. For example, [3+2] cycloadditions with reagents like azides (e.g., sodium azide) can lead to the formation of tetrazole rings, a common bioisostere for carboxylic acids in medicinal chemistry. Similarly, reaction with nitrile oxides could yield 1,2,4-oxadiazoles. These transformations provide pathways to novel heterocyclic systems fused or attached to the isoquinoline core. organic-chemistry.orgnih.gov
Cross-Coupling Chemistry at the Chloro Position
The chloro group at the C1 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are highly effective for this substrate. wikipedia.orgorganic-chemistry.orglibretexts.org Reacting this compound with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base results in the formation of a new C-C bond, yielding 1-aryl- or 1-vinylisoquinoline-3-carbonitrile derivatives. nih.govnih.gov
Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the chloro-isoquinoline with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction, also palladium-catalyzed, offers a direct and versatile method for synthesizing various 1-aminoisoquinoline (B73089) derivatives, which are important pharmacophores. youtube.comacsgcipr.org
Table 3: Representative Cross-Coupling Reactions at C1
| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ | 1-Arylisoquinoline-3-carbonitrile |
| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃ / XPhos | 1-(R¹R²-amino)isoquinoline-3-carbonitrile |
| Stille Coupling | Ar-Sn(Bu)₃ | Pd(PPh₃)₄ | 1-Arylisoquinoline-3-carbonitrile |
This table illustrates common cross-coupling reactions applicable to the C1-chloro position.
Suzuki-Miyaura Coupling for Aryl/Heteroaryl Bond Formation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound. wikipedia.org This reaction is widely used in the synthesis of biaryls, polyolefins, and styrenes. wikipedia.org In the context of this compound, the Suzuki-Miyaura coupling provides an efficient method for introducing aryl or heteroaryl substituents at the 1-position.
The general mechanism involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The presence of a base is crucial for the activation of the organoboron compound. organic-chemistry.org
Table 1: Exemplary Suzuki-Miyaura Coupling Reaction with this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 1-Phenylisoquinoline-3-carbonitrile |
This table represents a typical Suzuki-Miyaura coupling reaction. Specific conditions and yields would require experimental data.
The advantages of the Suzuki-Miyaura coupling include mild reaction conditions, commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts. libretexts.orgfishersci.co.uk
Negishi, Stille, and Sonogashira Coupling Reactions
Beyond the Suzuki-Miyaura coupling, this compound is also a suitable substrate for other palladium-catalyzed cross-coupling reactions, including the Negishi, Stille, and Sonogashira reactions.
Negishi Coupling: This reaction couples organic halides with organozinc compounds. wikipedia.org It is known for its high functional group tolerance and allows for the formation of C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org The reaction is catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org The use of organozinc reagents can sometimes be challenging due to their moisture and air sensitivity. wikipedia.org
Stille Coupling: The Stille reaction involves the coupling of organohalides with organotin compounds (stannanes). wikipedia.org A key advantage of Stille coupling is the stability of organotin reagents to air and moisture. wikipedia.org However, the toxicity of tin compounds and the difficulty in removing tin-containing byproducts are significant drawbacks. wikipedia.orgorganic-chemistry.org The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org It is a highly effective method for the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction can often be carried out under mild conditions. wikipedia.org
Table 2: Comparison of Cross-Coupling Reactions for this compound
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Negishi | Organozinc | High functional group tolerance, couples various carbon hybridizations. wikipedia.org | Moisture/air sensitivity of reagents. wikipedia.org |
| Stille | Organotin | Reagents stable to air and moisture. wikipedia.org | Toxicity and removal of tin byproducts. wikipedia.orgorganic-chemistry.org |
| Sonogashira | Terminal Alkyne | Mild reaction conditions. wikipedia.org | Requires a copper co-catalyst. wikipedia.org |
Buchwald-Hartwig Amination and Related C-N Bond Formations
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The reaction can be used to introduce primary or secondary amine functionalities at the 1-position of the isoquinoline ring system. organic-chemistry.org
The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product. wikipedia.org The development of various phosphine (B1218219) ligands has been crucial to the expansion of the reaction's scope. wikipedia.org In some cases, ammonia (B1221849) equivalents like lithium bis(trimethylsilyl)amide can be used to introduce a primary amino group. organic-chemistry.orgnih.gov
Copper-catalyzed C-N bond formation reactions also provide an alternative route for the amination of aryl halides. nih.gov
Table 3: Buchwald-Hartwig Amination of this compound
| Reactant 1 | Amine | Catalyst System | Base | Product |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 1-(Morpholin-4-yl)isoquinoline-3-carbonitrile |
This table illustrates a potential Buchwald-Hartwig amination. Specific conditions and yields are dependent on experimental validation.
Electrophilic Aromatic Substitution on the Benzenoid Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a cationic intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com
For this compound, the isoquinoline ring system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom and the cyano group. However, electrophilic substitution can occur on the benzenoid ring. The directing effects of the existing substituents will determine the position of substitution. The chloro and cyano groups are deactivating and will direct incoming electrophiles to specific positions, though the reaction may require forcing conditions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com
Rearrangement Reactions and Tautomerism Studies (if applicable)
Rearrangement reactions involve the migration of an atom or group within a molecule. byjus.com While specific rearrangement reactions involving the this compound core are not extensively documented in the provided search results, related isoquinoline systems can undergo rearrangements. For instance, the Beckmann rearrangement of oximes derived from keto-isoquinolines can lead to lactams. masterorganicchemistry.com
Tautomerism, the interconversion of structural isomers through proton transfer, is a relevant concept for substituted isoquinolines. mdpi.com For example, amino-substituted isoquinolines can exist in equilibrium with their imino tautomers. In the case of 1-aminoisoquinoline derivatives, the position of the equilibrium can be influenced by substituent effects and solvent interactions. mdpi.com While this compound itself is not prone to tautomerism, its derivatives, particularly those formed through C-N bond formation, could exhibit this phenomenon.
Homocoupling and Dimerization Reactions for Ligand Synthesis
Homocoupling or dimerization reactions, where two molecules of the same halide are coupled, can be a side reaction in cross-coupling processes like the Stille reaction. nrochemistry.com However, these reactions can also be synthetically useful for creating symmetrical molecules, which can serve as ligands in coordination chemistry. The Ullmann reaction, for example, is a classic method for the homocoupling of aryl halides, typically using copper. Palladium-catalyzed conditions can also be employed to promote the dimerization of this compound to form 1,1'-biisoquinoline-3,3'-dicarbonitrile. Such bidentate nitrogen ligands are of interest in the development of new catalysts and functional materials.
Applications of 1 Chloroisoquinoline 3 Carbonitrile As a Synthetic Building Block
Precursor for Complex Nitrogen Heterocycles
Nitrogen heterocycles are a broad and important class of organic compounds that form the backbone of many pharmaceuticals, natural products, and functional materials. The isoquinoline (B145761) structure within 1-Chloroisoquinoline-3-carbonitrile is itself a key nitrogen heterocycle.
Synthesis of Polycyclic Isoquinoline-Fused Systems
The structure of this compound is well-suited for the synthesis of polycyclic aromatic systems, where additional rings are fused onto the initial isoquinoline framework. Through chemical reactions that engage the chloro and nitrile groups, new rings can be constructed, leading to larger, more complex heterocyclic structures. These reactions often involve cyclization processes where different parts of the molecule react with each other or with other reagents to form a new ring. This strategy is a key method for creating novel molecular scaffolds that can be explored for various chemical and biological properties.
Construction of Novel Quinolines and Related Scaffolds
In organic synthesis, the transformation of one heterocyclic system into another is a powerful strategy for creating molecular diversity. While this compound is an isoquinoline (where the nitrogen atom is at position 2), it can theoretically be used as a starting point to synthesize quinolines (where the nitrogen is at position 1). Such transformations would involve sophisticated ring-opening and ring-closing reaction sequences. These advanced synthetic methods allow chemists to rearrange the core structure of the molecule to access new and unique chemical scaffolds that may not be easily prepared through other methods.
Building Block for Functional Organic Materials
Functional organic materials are carbon-based substances designed to have specific properties, such as light emission, conductivity, or fluorescence. The unique electronic and structural features of the isoquinoline ring system make it an attractive component for these materials.
Integration into Ligands for Optoelectronic Applications (e.g., OLED Emitters)
Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The light-emitting component of an OLED is often a metal complex that contains organic molecules called ligands. The properties of the ligand are crucial for determining the color and efficiency of the light emission. The rigid, aromatic structure of the isoquinoline core is a desirable feature in ligands for OLED emitters. By using this compound as a starting material, chemists can synthesize complex ligands. The chloro and nitrile groups serve as handles to attach the isoquinoline unit to a metal center or to other parts of the ligand, allowing for the fine-tuning of the electronic properties required for efficient light emission in optoelectronic devices.
Precursors for Fluorescent Probes or Dyes
Fluorescent molecules, which absorb light at one wavelength and emit it at a longer wavelength, are essential tools in biological imaging and chemical sensing. The extended system of alternating double bonds in the isoquinoline ring provides a good foundation for fluorescence. This compound can be chemically modified to create novel fluorescent probes or dyes. For example, the chlorine atom can be replaced with other groups that can modulate the color and intensity of the fluorescence, while the nitrile group can be converted into other functional groups to allow the dye to bind to specific targets.
Intermediate in Mechanistic Biological Probe Synthesis (focus on synthetic routes)
Mechanistic biological probes are molecules designed to interact with specific biological targets, such as proteins or nucleic acids, to help scientists understand biological processes. The synthesis of these probes requires precise chemical control. This compound can serve as a key intermediate in the multi-step synthesis of such probes. The synthetic route would take advantage of the specific reactivity of the chloro and nitrile groups to build up the final, complex probe molecule step-by-step. For instance, a synthetic pathway might involve first replacing the chlorine atom with a group that allows for linking to another molecule, followed by the transformation of the nitrile group into a feature that enables interaction with the biological target. This modular approach provides a controlled and flexible way to construct sophisticated tools for biological research.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the determination of molecular structure in solution. For 1-Chloroisoquinoline-3-carbonitrile, a combination of one-dimensional and two-dimensional NMR experiments provides a detailed map of the proton and carbon environments and their connectivities.
¹H and ¹³C NMR Chemical Shift Analysis for Positional Assignments
The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the five aromatic protons on the isoquinoline (B145761) core. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro and cyano substituents, as well as the nitrogen atom in the heterocyclic ring. Protons in closer proximity to these groups would typically resonate at lower fields (higher ppm values).
Similarly, the ¹³C NMR spectrum provides crucial information regarding the carbon skeleton. The spectrum would display ten unique signals corresponding to the ten carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) would appear in a characteristic downfield region, while the carbon atom bonded to the chlorine atom (C-Cl) would also show a significant chemical shift. The remaining aromatic carbon signals would be distributed based on their electronic environment.
Due to the absence of specific experimental data in the searched literature, a representative table of predicted chemical shifts based on related structures is presented below for illustrative purposes.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | ~150-155 |
| C3 | - | ~110-115 |
| C4 | ~8.0-8.2 | ~135-140 |
| C5 | ~7.8-8.0 | ~128-132 |
| C6 | ~7.6-7.8 | ~125-129 |
| C7 | ~7.9-8.1 | ~130-134 |
| C8 | ~8.1-8.3 | ~127-131 |
| C4a | - | ~138-142 |
| C8a | - | ~145-150 |
| CN | - | ~115-120 |
Note: These are estimated values and actual experimental data may vary.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between H-4 and H-5, H-5 and H-6, H-6 and H-7, and H-7 and H-8, confirming the sequence of protons on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of the carbon signals for the protonated aromatic carbons (C4, C5, C6, C7, and C8).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. For example, the proton at C4 would be expected to show correlations to C3, C5, and C4a. The proton at C8 would likely show correlations to C1, C7, and C8a. These long-range correlations are critical for confirming the placement of the chloro and cyano substituents and for assembling the entire molecular structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the molecular weight and obtaining information about the fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (C₁₀H₅ClN₂), the molecular weight is 188.61 g/mol . cymitquimica.com
In a typical mass spectrum, a prominent molecular ion peak ([M]⁺) would be observed at m/z 188. An important characteristic would be the presence of an isotopic peak at m/z 190, with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
While specific experimental fragmentation data for this compound is not available in the searched literature, general fragmentation pathways for similar chloro- and cyano-substituted aromatic compounds would be expected. These could include the loss of a chlorine radical (Cl•), a hydrogen cyanide molecule (HCN), or a cyano radical (•CN), leading to the formation of characteristic fragment ions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.
The IR spectrum of this compound would be dominated by a sharp and strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically appearing in the range of 2220-2260 cm⁻¹. Other significant absorptions would include:
C-Cl Stretch: A band in the region of 600-800 cm⁻¹, indicative of the carbon-chlorine bond.
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
Aromatic C=C and C=N Bending: A series of absorptions in the fingerprint region (1400-1600 cm⁻¹), which are characteristic of the isoquinoline ring system.
Raman spectroscopy would provide complementary information. The symmetric stretching vibrations, such as the C≡N stretch, are often strong in the Raman spectrum.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |
| C≡N Stretch | 2220 - 2260 | IR, Raman |
| Aromatic C-H Stretch | > 3000 | IR, Raman |
| Aromatic C=C/C=N Bending | 1400 - 1600 | IR, Raman |
| C-Cl Stretch | 600 - 800 | IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of the isoquinoline ring, further influenced by the chloro and cyano substituents, would give rise to characteristic absorption bands in the UV-Vis spectrum. Typically, aromatic systems like isoquinoline exhibit multiple absorption bands corresponding to π → π* transitions. The presence of the chlorine and nitrile groups as auxochromes would be expected to cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima compared to the parent isoquinoline molecule. While specific experimental data is not available, related compounds show absorptions in the UV region.
X-ray Crystallography for Solid-State Structural Determination
An X-ray crystallographic analysis would confirm the planar structure of the isoquinoline ring system and provide the exact spatial arrangement of the chlorine atom and the nitrile group relative to the ring. This data is invaluable for understanding intermolecular interactions, such as π-π stacking or halogen bonding, which govern the solid-state properties of the compound. Although no specific crystal structure data for this compound was found in the public domain, this technique remains the gold standard for absolute structural confirmation.
Theoretical and Computational Investigations of 1 Chloroisoquinoline 3 Carbonitrile
Electronic Structure Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dergipark.org.tr It is a widely used tool for predicting molecular properties like geometry, vibrational frequencies, and electronic distribution. mdpi.com
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov
For a molecule like 1-Chloroisoquinoline-3-carbonitrile, the HOMO is expected to be localized primarily over the isoquinoline (B145761) ring system, while the LUMO would also be distributed across the aromatic structure, including the carbonitrile group. The specific energy values determine various chemical reactivity descriptors. For instance, a study on a similar derivative, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, calculated a HOMO-LUMO energy gap of 3.75 eV for its more stable conformer. dergipark.org.tr
The following table illustrates the key quantum chemical parameters derived from HOMO and LUMO energies. The values presented are representative for this class of compounds.
| Parameter | Formula | Significance | Representative Value (eV) |
| EHOMO | - | Electron-donating ability | -6.75 |
| ELUMO | - | Electron-accepting ability | -2.98 |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | 3.77 |
| Ionization Potential (I) | -EHOMO | Energy to remove an electron | 6.75 |
| Electron Affinity (A) | -ELUMO | Energy released when adding an electron | 2.98 |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 1.895 |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness | 0.264 |
| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons | 4.865 |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons | 6.24 |
Note: Values are illustrative and based on typical DFT calculations for similar chloro-quinoline derivatives.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potential.
Red Regions : Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these regions would be expected around the nitrogen atom of the isoquinoline ring and the nitrogen of the nitrile group due to their lone pairs of electrons.
Blue Regions : Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive potentials are typically found around hydrogen atoms.
Green Regions : Correspond to areas of neutral or near-zero potential.
The MEP surface provides a visual representation of the molecule's polarity and is instrumental in understanding intermolecular interactions, such as drug-receptor binding. nih.govresearchgate.net
Reactivity Predictions and Fukui Function Analysis
While the MEP provides a qualitative picture of reactivity, Fukui functions offer a quantitative measure based on how the electron density at a specific point in a molecule changes with a change in the total number of electrons. These functions help identify the most reactive sites within a molecule for different types of reactions. researchgate.net
The condensed Fukui functions for an atom 'k' are calculated as:
fk+ : For nucleophilic attack (measures reactivity upon adding an electron). A higher value indicates a more favorable site for a nucleophile.
fk- : For electrophilic attack (measures reactivity upon removing an electron). The site with the highest value is most susceptible to an electrophile.
fk0 : For radical attack.
For this compound, analysis would likely indicate that the nitrogen atoms are primary sites for electrophilic attack (high fk-), while certain carbon atoms in the ring system and the carbon of the nitrile group would be candidates for nucleophilic attack (high fk+).
| Atom/Region | Predicted site for Nucleophilic Attack (fk+) | Predicted site for Electrophilic Attack (fk-) | Predicted site for Radical Attack (fk0) |
| Isoquinoline N | Low | High | Medium |
| Nitrile N | Low | High | Medium |
| C1 (attached to Cl) | High | Low | High |
| C3 (attached to CN) | High | Low | High |
| Other Aromatic Carbons | Varies | Varies | Varies |
Note: This table is predictive, based on the known electronic effects of the functional groups.
Reaction Mechanism Elucidation
Computational chemistry allows for the detailed investigation of reaction pathways, providing insights that are often difficult to obtain experimentally.
Any chemical reaction proceeds from reactants to products through a high-energy intermediate known as the transition state. dntb.gov.ua The energy difference between the reactants and the transition state is the activation energy (energy barrier), which determines the reaction rate.
Transition state analysis involves locating the saddle point on the potential energy surface that corresponds to the transition state structure. bath.ac.uk This computational analysis can:
Confirm the proposed mechanism of a reaction.
Calculate the activation energy, allowing for theoretical prediction of reaction kinetics.
Visualize the geometry of the molecule as bonds are being broken and formed.
For transformations involving this compound, such as nucleophilic aromatic substitution at the C1 position, DFT calculations could be used to model the entire reaction coordinate, identify the transition state structure, and calculate the energy barrier for the reaction.
Reactions are typically carried out in a solvent, which can significantly influence reactivity. Computational models can account for these effects. The Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are common implicit solvation models where the solvent is treated as a continuous medium with a defined dielectric constant. mdpi.com
By performing calculations in both the gas phase and in various solvents, it is possible to:
Determine how the polarity of the solvent affects the stability of reactants, products, and transition states.
Construct solvent-specific reaction energy profiles.
Understand how solvation can alter reaction rates and even change the preferred reaction mechanism. researchgate.net
For instance, a polar solvent would likely stabilize charged intermediates or transition states in a reaction involving this compound, thereby lowering the activation energy and increasing the reaction rate compared to a nonpolar solvent.
Spectroscopic Property Simulations and Validation with Experimental Data
Theoretical simulations of spectroscopic properties are crucial for interpreting experimental spectra and understanding the electronic and vibrational characteristics of a molecule. For this compound, techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) would be employed to predict various spectra.
Simulated Spectroscopic Data:
| Spectroscopic Technique | Predicted Parameters |
| Infrared (IR) | Vibrational frequencies, IR intensities |
| Raman | Raman activities |
| UV-Visible | Electronic transitions, absorption wavelengths (λmax) |
| NMR | Chemical shifts (¹H and ¹³C) |
These simulations would involve optimizing the molecular geometry of this compound to its lowest energy state. Following optimization, vibrational frequency analysis would yield predicted IR and Raman spectra. The calculated vibrational modes could then be assigned to specific stretching, bending, and torsional motions within the molecule.
Similarly, TD-DFT calculations would predict the electronic absorption spectra, providing information on the energies of electronic transitions and the corresponding absorption wavelengths. This is vital for understanding the molecule's photophysical properties. Nuclear Magnetic Resonance (NMR) shielding tensors can also be calculated to predict the ¹H and ¹³C NMR chemical shifts, which are fundamental for structural elucidation.
A critical aspect of computational spectroscopy is the validation of these theoretical predictions against experimental data. By comparing the simulated spectra with experimentally obtained IR, Raman, UV-Vis, and NMR spectra of this compound, the accuracy of the computational model and the chosen level of theory can be assessed. Discrepancies between the two can lead to a refinement of the computational approach and a more detailed understanding of the molecule's properties.
Conformational Analysis and Molecular Dynamics Simulations
While this compound is a relatively rigid molecule, conformational analysis can reveal subtle structural flexibilities, such as the potential for slight out-of-plane arrangements of the substituent groups. Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. mdpi.com These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time. mdpi.com
Key Insights from Molecular Dynamics Simulations:
| Parameter Investigated | Information Gained |
| Root Mean Square Deviation (RMSD) | Assessment of structural stability over the simulation time. |
| Root Mean Square Fluctuation (RMSF) | Identification of flexible regions within the molecule. |
| Radial Distribution Functions (RDFs) | Understanding the interaction of the molecule with solvent molecules. |
| Hydrogen Bond Analysis | Characterization of intra- and intermolecular hydrogen bonding patterns. |
MD simulations would typically be performed by placing the this compound molecule in a simulation box filled with a suitable solvent, such as water or an organic solvent, to mimic experimental conditions. The simulation would then be run for a specific duration, often on the nanosecond timescale, to observe the molecule's behavior. mdpi.com
The resulting trajectory can be analyzed to understand various dynamic properties. For instance, the RMSD of the molecule's backbone atoms relative to the initial structure can indicate whether the molecule remains in a stable conformation. The RMSF of individual atoms can highlight which parts of the molecule are more mobile. Furthermore, RDFs can be calculated to understand the solvation shell around the molecule and how it interacts with the solvent. This information is invaluable for understanding the molecule's behavior in different environments.
Future Directions and Emerging Research Avenues
Development of Highly Efficient and Selective Catalytic Reactions
The future of synthesizing derivatives from 1-chloroisoquinoline-3-carbonitrile lies heavily in the advancement of catalytic processes that offer high efficiency and regioselectivity. The presence of two distinct reactive sites—the C1-chloro and C3-nitrile groups—allows for programmed, stepwise functionalization.
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, are a primary focus. nih.govnobelprize.org Research on related polyhalogenated heterocycles, such as 2,4,7-trichloroquinazoline, has demonstrated that sequential, site-selective couplings with reagents like arylboronic acids are feasible by controlling reaction conditions and catalyst choice. nih.gov This provides a blueprint for future work on this compound. For instance, the C1-chloro position is highly susceptible to palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, due to its activation by the adjacent ring nitrogen. rsc.orgacs.org
Future research will likely focus on developing catalyst systems—employing metals like palladium, nickel, or copper—that can selectively activate the C-Cl bond without interacting with the nitrile group, or vice-versa. mdpi.com The goal is to create a "toolbox" of reactions that allow for the precise and predictable introduction of various substituents. This includes one-pot, multi-component reactions that can rapidly build molecular complexity from the this compound starting material. rsc.org The development of air-stable palladium precatalysts that simplify reaction setups and operate under mild conditions will also be crucial for making these synthetic routes more practical and scalable. acs.org
Exploration of Novel Reactivity Patterns for Diversified Molecular Libraries
Beyond standard cross-coupling, future research will explore the untapped reactivity of this compound to generate diverse molecular libraries for biological screening. The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of activities, including anticancer and antimicrobial properties. nih.govnumberanalytics.comsemanticscholar.org
The nitrile group at the C3 position is a particularly versatile functional handle. It can participate in a variety of chemical transformations, including:
Cycloaddition Reactions: The nitrile can react with 1,3-dipoles to form various five-membered heterocyclic rings, such as tetrazoles (from azides) or triazoles.
Hydrolysis and Related Reactions: It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up further avenues for derivatization.
Annulation Reactions: The nitrile can act as an electrophile in ring-forming reactions, leading to the synthesis of fused polycyclic systems. For example, reactions with dinucleophiles could yield novel pyrimidine- or pyrazole-fused isoquinolines.
A patent for the synthesis of hepatitis C virus inhibitors describes a reaction where the chloro group at C1 is substituted by a pyrrolidine (B122466) derivative, showcasing the molecule's utility as a building block. google.com This highlights how the chloro- and nitrile- groups can be manipulated in sequence to build complex, biologically relevant molecules. Exploring cascade reactions, where a single synthetic operation triggers multiple bond-forming events, will be a powerful strategy for rapidly accessing novel and complex isoquinoline-based frameworks. nih.gov
Integration into Advanced Functional Materials Beyond Current Applications
While much of the focus on isoquinoline derivatives has been in pharmaceuticals, their unique electronic and photophysical properties make them promising candidates for advanced functional materials. amerigoscientific.comnumberanalytics.com The extended π-system of the isoquinoline core, which can be further modulated by substituents introduced via the chloro and nitrile handles, is key to these properties.
Emerging research avenues in materials science for this compound and its derivatives include:
Organic Electronics: Isoquinoline-based compounds are being explored for use in organic light-emitting diodes (OLEDs) and as organic semiconductors. numberanalytics.com The ability to tune the electronic properties by adding electron-donating or electron-withdrawing groups allows for the rational design of materials with specific charge-transport characteristics.
Fluorescent Sensors: The inherent fluorescence of many isoquinoline derivatives can be altered upon binding to specific ions or molecules. nih.gov This opens the door to designing chemosensors for environmental monitoring or medical diagnostics. Copper-catalyzed reactions have been used to synthesize novel isoquinoline derivatives with interesting fluorescent properties. mdpi.com
Dyes and Pigments: The chromophoric nature of the isoquinoline system means it can be used in the manufacture of dyes and paints. wikipedia.org
Future work will involve the synthesis of polymers and copolymers incorporating the this compound unit to create conductive or photoactive materials. amerigoscientific.com The nitrile group could also be used as a site for polymerization or for grafting the molecule onto surfaces to modify their properties.
Harnessing Computational Design for Rational Synthesis and Application Development
Computational chemistry and in silico modeling are set to play a transformative role in accelerating research into this compound. By using theoretical calculations, researchers can predict reactivity, design more efficient synthetic routes, and screen potential applications before undertaking extensive lab work.
Key areas where computational tools will be applied include:
Predicting Regioselectivity: Density Functional Theory (DFT) studies can model the electronic structure of the molecule to predict which site (the C1-chloro or C3-nitrile) will be more reactive towards a given reagent. This is crucial for planning selective, stepwise syntheses. researchgate.net Such studies can elucidate reaction mechanisms, for example, by determining whether a catalytic cycle proceeds via oxidative addition, transmetalation, or other pathways. researchgate.net
Rational Catalyst Design: Computational modeling can help in designing new ligands for metal catalysts (e.g., palladium) that enhance their activity and selectivity for reactions involving this compound.
Virtual Screening for Biological Activity: The structure of this compound can be used as a scaffold for in silico docking studies. semanticscholar.org Large virtual libraries of its derivatives can be generated and computationally screened against the binding sites of biological targets like enzymes or receptors to identify promising candidates for new drugs.
Designing Functional Materials: Calculations can predict the electronic and optical properties (e.g., band gap, absorption/emission spectra) of novel derivatives, guiding the synthesis of new materials for applications like OLEDs and sensors.
This synergy between computational prediction and experimental validation will streamline the discovery process, reducing the time and resources required to unlock the full potential of this versatile heterocyclic compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
